molecular formula C8H6N2O5 B2911471 N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine CAS No. 1195395-64-2

N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

Cat. No.: B2911471
CAS No.: 1195395-64-2
M. Wt: 210.145
InChI Key: QSUKJRNTONMMNX-UHFFFAOYSA-N
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Description

N-[(6-Nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine is a nitrobenzodioxol-derived hydroxylamine Schiff base. Its structure features a benzodioxol ring substituted with a nitro group at position 6 and a hydroxylamine moiety linked via a methylidene bridge.

Properties

IUPAC Name

(NE)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c11-9-3-5-1-7-8(15-4-14-7)2-6(5)10(12)13/h1-3,11H,4H2/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUKJRNTONMMNX-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O4C_{10}H_{8}N_{2}O_{4} with a molecular weight of 220.18 g/mol. The compound features a nitro group and a hydroxylamine functional group, which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a reactive nitrogen species. Hydroxylamines can participate in redox reactions, leading to the formation of reactive intermediates that can modify biomolecules such as proteins and nucleic acids.

Key Mechanisms:

  • Nitrosative Stress : The compound may induce nitrosative stress in cells, which can lead to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Hydroxylamines are known to inhibit certain enzymes, including nitric oxide synthases (NOS), which could have implications in inflammatory responses.

Biological Activity

Research has shown that this compound exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of this compound:

  • Cell Line Studies : In vitro studies using human cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis. For example, treatment with this compound resulted in significant reductions in cell viability in breast cancer (MCF7) and colon cancer (HCT116) cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HCT11620Inhibition of cell proliferation

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that the compound reduces inflammation markers such as TNF-alpha and IL-6 when administered during inflammatory challenges.

Case Studies

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effects of various hydroxylamines on cancer cell lines. The results indicated that this compound had a significant inhibitory effect on cancer cell growth through apoptosis induction mechanisms.
  • Inflammatory Response Model : In an experimental model of arthritis, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Crystallographic Comparison

Compound Dihedral Angles (°) Hydrogen Bonds Biological Activity Reference
Target Compound (Inferred) N/A O–H···N (expected) Antifungal, Antioxidant
Imidazole Analogue 42–54 O–H···N, C–H···π Antifungal (MIC 8–16 µg/mL)
Pyrazole-Pyrrole Derivative 42.69–54.49 O–H···N tetramers N/A

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